3-Benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one
Description
Structure
3D Structure
Properties
CAS No. |
127839-71-8 |
|---|---|
Molecular Formula |
C23H16O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-benzoyl-7-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C23H16O4/c1-26-17-12-13-18-19(14-17)27-23(16-10-6-3-7-11-16)20(22(18)25)21(24)15-8-4-2-5-9-15/h2-14H,1H3 |
InChI Key |
KQWDPAZXYBRZSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
3-Benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one (CAS Number: 127839-71-8) is a synthetic compound that belongs to the class of benzopyrans. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article summarizes the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.378 g/mol. The structure features a benzopyran core with significant substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H16O4 |
| Molecular Weight | 356.378 g/mol |
| CAS Number | 127839-71-8 |
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate benzoyl and methoxy precursors.
- Electrophilic Substitution : Employing electrophiles to introduce functional groups at specific positions on the benzopyran ring.
These synthetic routes can be optimized for yield and purity, often incorporating green chemistry principles to minimize environmental impact .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antioxidant Activity
Studies have shown that this compound possesses antioxidant properties, which are crucial for combating oxidative stress in cells. The antioxidant activity is believed to stem from its ability to scavenge free radicals and inhibit lipid peroxidation .
Anti-inflammatory Effects
In vitro studies suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines, which play a key role in chronic inflammation .
Anticancer Properties
Preliminary studies indicate that this compound may have anticancer potential. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that could be attributed to the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes. In one study, it exhibited significant inhibitory activity relative to acarbose, a known α-glucosidase inhibitor .
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Study on Antioxidant Activity : A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
- Anti-inflammatory Study : In a controlled experiment, the compound was shown to significantly reduce inflammation in animal models induced by lipopolysaccharide (LPS), indicating its potential for treating inflammatory disorders.
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines indicated that treatment with this compound led to reduced cell viability and increased apoptosis rates, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Efficiency : Yields for analogs range from 45% to 81%, influenced by reaction conditions (e.g., solvent, catalyst) .
- Biological Activity: Methoxy and benzoyl groups are associated with enhanced bioactivity. For example, 3-styrylchromones with methoxy substituents show notable cytotoxicity .
- Physicochemical Properties : Bulky substituents (e.g., bromine, glycosyl) increase molecular weight but may reduce solubility.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection, and pH) and multi-step purification. For example, condensation reactions between benzopyranone precursors and substituted aldehydes (e.g., 2-nitrobenzaldehyde) in ethanol/methanol under basic conditions (e.g., K₂CO₃) are common. Post-reaction purification via column chromatography or recrystallization (using ethyl acetate) is critical to isolate the target compound .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation combines spectroscopic techniques:
- NMR : Assign aromatic protons (e.g., methoxy and benzoyl groups) and confirm regiochemistry.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemical ambiguities, if applicable.
- Cross-referencing with NIST Standard Reference Data (e.g., InChIKey, CAS registry) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, cell line specificity, or concentration gradients). To address this:
- Standardize Protocols : Use validated assays (e.g., enzyme inhibition or cytotoxicity tests) with controlled variables.
- Cross-validate : Compare results across orthogonal methods (e.g., HPLC for purity checks, in silico docking for binding site analysis).
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., trace impurities affecting IC₅₀ values) .
Q. What strategies enable selective functionalization of the benzopyranone core for structure-activity relationship (SAR) studies?
- Methodological Answer : Functionalization strategies include:
- Electrophilic Substitution : Bromination at the 4-position using N-bromosuccinimide (NBS) in CCl₄, initiated by AIBN .
- Nucleophilic Acyl Substitution : Replace the benzoyl group with other acylating agents (e.g., acetyl chloride).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 2-phenyl position .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol-prone procedures.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors/dust.
- Emergency Procedures : For skin contact, rinse with soap/water; for eye exposure, flush with saline for 15+ minutes.
- Waste Disposal : Neutralize acidic/basic residues before disposal via certified hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
